molecular formula C16H19BN2O2 B1487228 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile CAS No. 2103353-09-7

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile

Cat. No. B1487228
M. Wt: 282.1 g/mol
InChI Key: WJJNQBCLEQJKKD-UHFFFAOYSA-N
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Description

The compound “3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a carbonitrile group (-CN), and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The presence of these functional groups suggests that this compound could be used in organic synthesis, particularly in cross-coupling reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the presence of the boronic ester and carbonitrile group suggests that it could participate in various organic reactions. For example, the boronic ester could be involved in Suzuki-Miyaura cross-coupling reactions , and the carbonitrile group could undergo reactions such as nucleophilic addition or reduction .

Safety And Hazards

While specific safety and hazard information for this compound is not available, handling it should involve standard precautions for dealing with chemicals. This includes avoiding ingestion, inhalation, or contact with skin and eyes .

Future Directions

The future research directions for this compound could involve exploring its potential uses in organic synthesis, particularly in cross-coupling reactions. Additionally, studying its physical and chemical properties could provide valuable information for its safe and effective use .

properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O2/c1-10-9-19-14-11(8-18)6-12(7-13(10)14)17-20-15(2,3)16(4,5)21-17/h6-7,9,19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJNQBCLEQJKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(=CN3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile
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3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile
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3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile
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3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile

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